4-Chloro-3-isopropoxyphenol
Description
4-Chloro-3-isopropoxyphenol (CAS: 1243454-35-4) is a chlorinated phenolic compound characterized by a chlorine substituent at the para position (C4) and an isopropoxy group at the meta position (C3) on the aromatic ring. Its molecular formula is C₉H₁₁ClO₂, with a molecular weight of 186.63 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive phenolic hydroxyl group and sterically hindered isopropoxy substituent . Commercial samples from suppliers like Combi-Blocks indicate a purity of 96%, reflecting its use in high-precision applications .
Properties
IUPAC Name |
4-chloro-3-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOVFKLNNLHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-isopropoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for phenolic interactions.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and isopropoxy group may also contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Purity | Key Features |
|---|---|---|---|---|---|
| 4-Chloro-3-isopropoxyphenol | 1243454-35-4 | C₉H₁₁ClO₂ | Cl (C4), -OCH(CH₃)₂ (C3) | 96% | Bulky isopropoxy group; intermediate |
| 4-Chloro-2-isopropyl-5-methylphenol | 89-68-9 | C₁₀H₁₃ClO | Cl (C4), -CH(CH₃)₂ (C2), -CH₃ (C5) | 98% | Methyl and isopropyl substituents |
| 4-Chloro-3-fluorophenol | 348-60-7 | C₆H₄ClFO | Cl (C4), F (C3) | N/A | Electronegative F; higher acidity |
| 3-Chloroisoquinolin-5-ol | 1374652-47-7 | C₉H₆ClNO | Cl (C3), -OH (C5) on isoquinoline | 95% | Heterocyclic; fused ring system |
| 1-Chloroisoquinolin-6-ol | 850197-67-0 | C₉H₆ClNO | Cl (C1), -OH (C6) on isoquinoline | 98% | Positional isomerism affects reactivity |
Substituent Effects on Physicochemical Properties
Steric and Electronic Modifications: The isopropoxy group in this compound introduces steric hindrance, reducing reactivity at the hydroxyl group compared to smaller substituents like methoxy or fluorine . In contrast, 4-Chloro-3-fluorophenol (CAS: 348-60-7) exhibits higher acidity due to fluorine’s electron-withdrawing nature, making it more reactive in deprotonation reactions .
Purity and Stability: Commercial samples of 4-Chloro-2-isopropyl-5-methylphenol (98% purity) suggest optimized synthetic routes for multi-substituted phenols, whereas this compound’s slightly lower purity (96%) may reflect challenges in isolating bulky substituents .
Research and Application Insights
- Agrochemical Potential: The isopropoxy group in this compound may improve lipid solubility, enhancing penetration in pesticidal formulations compared to polar analogs like 4-Chloro-3-fluorophenol .
Biological Activity
4-Chloro-3-isopropoxyphenol is an organic compound characterized by its unique molecular structure, which includes a chlorine atom and an isopropoxy group attached to a phenolic ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial properties, enzyme inhibition, and interactions with various biological targets.
The molecular formula of this compound is . The presence of the isopropoxy group significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, such as oxidation to form quinones or other oxidized phenolic derivatives, and reduction to yield hydroxy derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and isopropoxy group may enhance the compound's binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes through competitive or non-competitive mechanisms.
- Receptor Modulation : It may modulate receptor activity, impacting various signaling pathways within cells.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, a study demonstrated its potential as an antimicrobial agent against Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
The compound's structural similarity to other phenolic compounds suggests potential antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and contribute to various diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was found to inhibit the activity of cyclooxygenase (COX) enzymes involved in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs.
| Enzyme | Inhibition Percentage (%) at 100 µg/mL |
|---|---|
| COX-1 | 85% |
| COX-2 | 78% |
Applications in Industry
Due to its biological activities, this compound has potential applications in various industries:
- Pharmaceuticals : As a lead compound in drug discovery for antimicrobial and anti-inflammatory agents.
- Agriculture : As a potential biopesticide due to its efficacy against plant pathogens.
- Food Preservation : As a natural preservative owing to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
